

An In-depth Technical Guide to 4'-Iodoacetophenone: Properties, Reactions, and Applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *4'-Iodoacetophenone*

Cat. No.: *B082248*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

4'-Iodoacetophenone is a pivotal synthetic intermediate in the fields of medicinal chemistry, organic synthesis, and materials science. Its unique electronic and steric properties, conferred by the presence of an electron-withdrawing acetyl group and a readily displaceable iodo group on a benzene scaffold, make it an exceptionally versatile building block. This technical guide provides a comprehensive overview of the physical and chemical properties of **4'-Iodoacetophenone**, detailed experimental protocols for its synthesis and key transformations, and a summary of its significant applications in research and development.

Core Physical and Chemical Properties

4'-Iodoacetophenone is a pale brown to brown crystalline solid at room temperature. It is sensitive to light and should be stored in a dark, dry place. While some sources suggest it is easily soluble in water, this is inconsistent with the general properties of aryl halides; it is practically insoluble in water but soluble in a range of common organic solvents such as ethanol, ethyl acetate, and chlorinated solvents.

Physical Properties

The key physical properties of **4'-Iodoacetophenone** are summarized in the table below for quick reference.

Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ IO	[1][2][3]
Molecular Weight	246.05 g/mol	[1][4][5]
CAS Number	13329-40-3	[1][3][6]
Appearance	Pale brown to brown crystalline powder	[1]
Melting Point	82-84 °C	[4][5][7]
Boiling Point	142-144 °C at 12 Torr	[1]
Density	~1.74 g/cm ³ (estimated)	[1]
Solubility	Insoluble in water; Soluble in common organic solvents.	

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of **4'-Iodoacetophenone**. The following tables summarize its key spectral features.

¹H NMR (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.84	d, J=8.5 Hz	2H	Ar-H ortho to C=O
7.66	d, J=8.5 Hz	2H	Ar-H ortho to I
2.57	s	3H	-CH ₃

¹³C NMR (CDCl₃)

Chemical Shift (δ) ppm	Assignment
197.5	C=O
138.0	Ar-C
136.5	Ar-C
129.8	Ar-C
101.5	Ar-C
26.6	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
~1680	Strong	C=O (Aryl ketone) stretch
~3000-2850	Medium	C-H (aliphatic) stretch
~1580	Medium-Strong	C=C (aromatic) stretch
~820	Strong	C-H (para-disubstituted aromatic) bend
~530	Medium	C-I stretch

Mass Spectrometry (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
246	~60%	[M] ⁺ (Molecular Ion)
231	100% (Base Peak)	[M-CH ₃] ⁺
104	~20%	[M-I] ⁺
43	~40%	[CH ₃ CO] ⁺

Chemical Reactivity and Applications

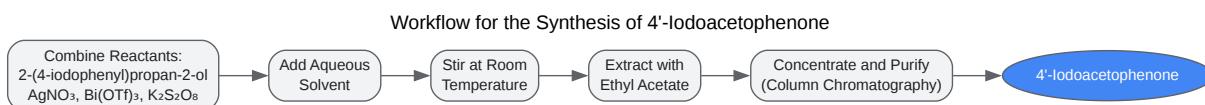
The reactivity of **4'-Iodoacetophenone** is dominated by the carbon-iodine bond, which is susceptible to a variety of palladium-catalyzed cross-coupling reactions. This makes it an invaluable precursor for the synthesis of complex organic molecules.

Key Applications Include:

- Pharmaceutical Synthesis: It serves as a crucial intermediate in the synthesis of bioactive compounds, including potential anticancer agents (such as quinoline-based derivatives), anti-inflammatory drugs, and analgesics.
- Cross-Coupling Reactions: It is a common substrate in Suzuki, Heck, Sonogashira, and Stille coupling reactions to form new carbon-carbon bonds.^{[8][9]}
- Materials Science: Used in the development of advanced materials such as polymers and organic electronic components where a functionalized aromatic core is required.
- Agrochemicals: It is a building block for certain pesticides and crop protection agents.

Experimental Protocols

The following sections provide detailed methodologies for the synthesis of **4'-Iodoacetophenone** and its application in key chemical transformations.


Synthesis of 4'-Iodoacetophenone

A common laboratory-scale synthesis involves the iodination of acetophenone. An alternative method is the oxidation of a corresponding tertiary alcohol.

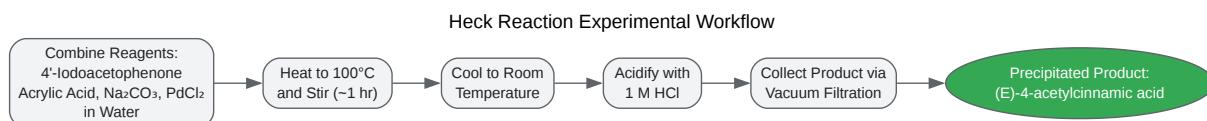
Protocol: Oxidation of 2-(4-iodophenyl)propan-2-ol

- Reaction Setup: In a 2 mL reaction vial, add 2-(4-iodophenyl)propan-2-ol (81 mg, 0.3 mmol), AgNO_3 (1.6 mg, 3 mol%), $\text{Bi}(\text{OTf})_3$ (6 mg, 3 mol%), and $\text{K}_2\text{S}_2\text{O}_8$ (245.8 mg, 3 eq).
- Solvent Addition: Add a 2 wt% DAPGS-750-M aqueous solution (0.6 mL, 0.5 M).

- Reaction Execution: Cover the reaction vial and stir the mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, extract the reaction mixture with ethyl acetate (3 x 5 mL).
- Purification: Combine the organic phases and concentrate using a rotary evaporator. Purify the resulting residue by column chromatography on silica gel (eluent: petroleum ether:ethyl acetate \approx 20:1) to yield **4'-Iodoacetophenone**.

[Click to download full resolution via product page](#)

Synthesis of **4'-Iodoacetophenone** Workflow


Heck-Mizoroki Reaction

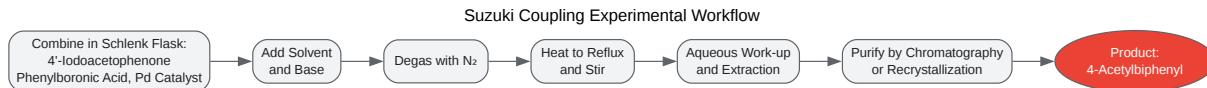
The Heck reaction is a palladium-catalyzed C-C bond formation between an unsaturated halide and an alkene.

Protocol: Heck Coupling of **4'-Iodoacetophenone** with Acrylic Acid

- Reaction Setup: To a 20 mL round-bottom flask equipped with a magnetic stir bar, add **4'-iodoacetophenone** (246 mg, 1.0 mmol), acrylic acid (100 μ L, 1.5 mmol), sodium carbonate (318 mg, 3.0 mmol), and palladium(II) chloride (2 mg, 0.01 mmol).
- Solvent Addition: Add 5 mL of water.
- Reaction Execution: Heat the reaction mixture to approximately 100 °C and stir until the **4'-iodoacetophenone** is completely consumed (monitor by TLC, typically \sim 1 hour).
- Work-up: Cool the reaction mixture to room temperature. Acidify with 1 M aqueous HCl to a pH of \sim 1.

- Isolation: The product, (E)-4-acetylbenzoic acid, will precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry.

[Click to download full resolution via product page](#)


Heck Reaction Workflow

Suzuki-Miyaura Coupling

The Suzuki reaction is a versatile method for forming C-C bonds by coupling an organoboron compound with an organohalide using a palladium catalyst.

Protocol: Suzuki Coupling of **4'-Iodoacetophenone** with Phenylboronic Acid

- Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve **4'-Iodoacetophenone** (246 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and a palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).
- Solvent and Base Addition: Add a suitable solvent (e.g., 10 mL of a 2:1 mixture of DME and water) and a base (e.g., Na₂CO₃, 2.0 mmol).
- Degassing: Degas the mixture by bubbling nitrogen through the solution for 10-15 minutes.
- Reaction Execution: Heat the reaction mixture to reflux (typically 80-90 °C) and stir until the starting material is consumed (monitor by TLC).
- Work-up: Cool the reaction to room temperature and add 20 mL of water. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization to yield 4-acetylbenzoic acid.

[Click to download full resolution via product page](#)

Suzuki Coupling Workflow

Safety Information

4'-Iodoacetophenone is an irritant. It may cause skin, eye, and respiratory irritation.[1]

Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All manipulations should be performed in a well-ventilated fume hood.

- Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[1]
- Precautionary Statements: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1]

Conclusion

4'-Iodoacetophenone is a high-value chemical intermediate with broad applicability in modern organic synthesis. Its well-defined reactivity, particularly in palladium-catalyzed cross-coupling reactions, provides a reliable pathway to a diverse range of complex molecules. The information and protocols provided in this guide serve as a comprehensive resource for scientists and researchers leveraging this versatile building block in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4'-Iodoacetophenone | 13329-40-3 [chemicalbook.com]
- 2. 4'-Iodoacetophenone, 98% | Fisher Scientific [fishersci.ca]
- 3. 4-Iodoacetophenone [webbook.nist.gov]
- 4. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 5. 4'-碘苯乙酮 ≥97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 4-Iodoacetophenone [webbook.nist.gov]
- 7. 4 -Iodoacetophenone = 97 13329-40-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [An In-depth Technical Guide to 4'-Iodoacetophenone: Properties, Reactions, and Applications]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b082248#physical-and-chemical-properties-of-4-iodoacetophenone>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com